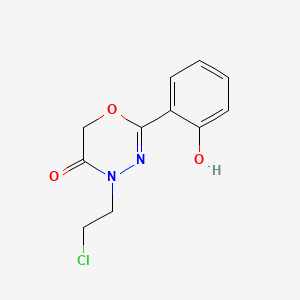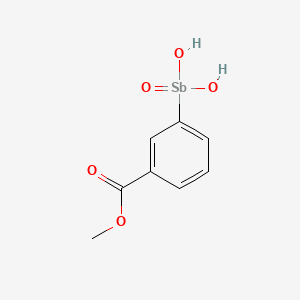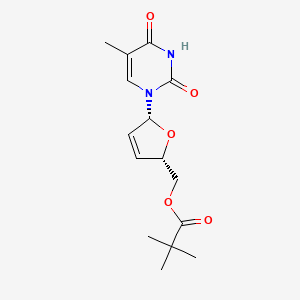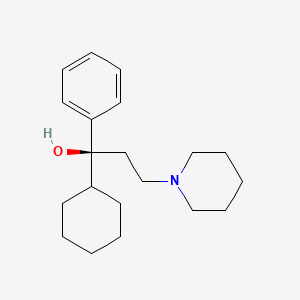
(s)-Trihexyphenidyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Trihexyphenidyl is a synthetic anticholinergic agent primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is known for its ability to alleviate muscle stiffness, tremors, and spasms by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trihexyphenidyl typically involves the reaction of 1-cyclohexyl-1-phenyl-3-piperidinopropanol with hydrochloric acid. The process includes several steps:
Formation of 1-cyclohexyl-1-phenyl-3-piperidinopropanol: This is achieved through the reaction of cyclohexylmagnesium bromide with 1-phenyl-3-piperidinopropanone.
Conversion to this compound: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carefully monitored to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Trihexyphenidyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Trihexyphenidyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study anticholinergic agents and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in muscle movement and coordination.
Medicine: Investigated for its potential in treating other neurological disorders beyond Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
(S)-Trihexyphenidyl exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This inhibition reduces the activity of cholinergic neurons, leading to decreased muscle stiffness, tremors, and spasms. The compound primarily targets the M1 muscarinic receptor subtype, which is involved in the regulation of motor control.
Vergleich Mit ähnlichen Verbindungen
Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Biperiden: A similar compound with anticholinergic properties used for the same indications.
Procyclidine: An anticholinergic drug used to manage Parkinsonian symptoms.
Uniqueness of (S)-Trihexyphenidyl: this compound is unique in its specific targeting of the M1 muscarinic receptor subtype, which provides a more focused mechanism of action compared to other anticholinergic agents. This specificity may result in fewer side effects and improved therapeutic outcomes for patients.
Eigenschaften
CAS-Nummer |
40520-24-9 |
|---|---|
Molekularformel |
C20H31NO |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
(1S)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/t20-/m1/s1 |
InChI-Schlüssel |
HWHLPVGTWGOCJO-HXUWFJFHSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@](CCN2CCCCC2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


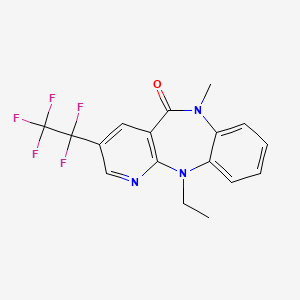
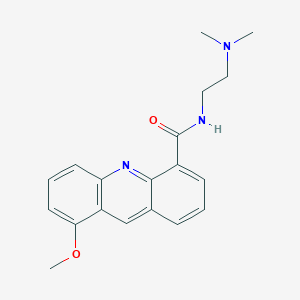
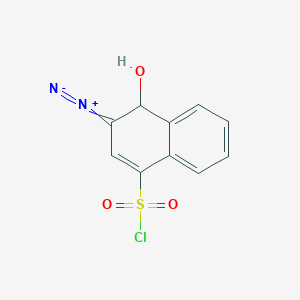
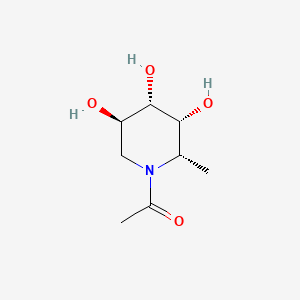
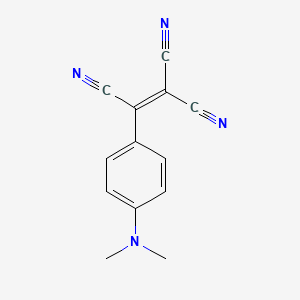
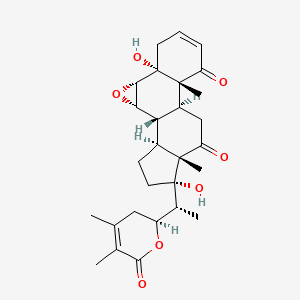
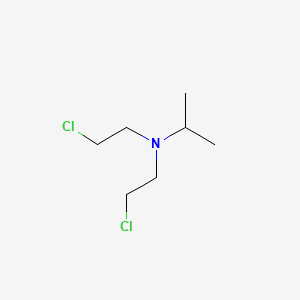
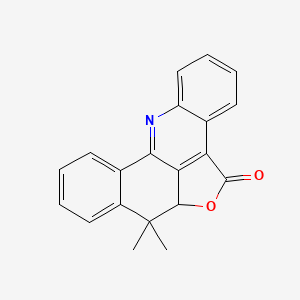
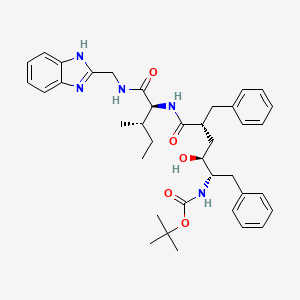
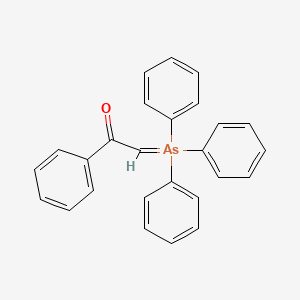
![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
